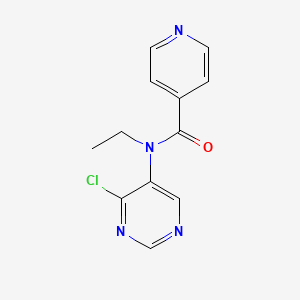

N-(4-Chloropyrimidin-5-yl)-N-ethylpyridine-4-carboxamide

Description

Properties

CAS No. |

873686-91-0 |

|---|---|

Molecular Formula |

C12H11ClN4O |

Molecular Weight |

262.69 g/mol |

IUPAC Name |

N-(4-chloropyrimidin-5-yl)-N-ethylpyridine-4-carboxamide |

InChI |

InChI=1S/C12H11ClN4O/c1-2-17(10-7-15-8-16-11(10)13)12(18)9-3-5-14-6-4-9/h3-8H,2H2,1H3 |

InChI Key |

VGNROFKTNWOXOE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CN=CN=C1Cl)C(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloropyrimidin-5-yl)-N-ethylisonicotinamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloropyrimidine and ethylisonicotinamide.

Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetonitrile.

Catalysts and Reagents: Common catalysts include bases like sodium ethoxide or potassium carbonate, which facilitate the nucleophilic substitution reaction.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N-(4-Chloropyrimidin-5-yl)-N-ethylisonicotinamide may involve:

Large-Scale Reactors: The reactions are conducted in large-scale reactors with precise control over temperature and pressure.

Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the synthesis.

Automated Purification: Automated purification systems, such as high-performance liquid chromatography (HPLC), are used to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloropyrimidin-5-yl)-N-ethylisonicotinamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substituted Pyrimidines: Products with various functional groups replacing the chlorine atom.

N-Oxides: Formed through oxidation reactions.

Amines: Resulting from reduction reactions.

Scientific Research Applications

N-(4-Chloropyrimidin-5-yl)-N-ethylisonicotinamide has several scientific research applications:

Medicinal Chemistry: It is explored as a potential pharmacophore in the development of kinase inhibitors and antiviral agents.

Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

Materials Science: Investigated for its potential use in the synthesis of novel materials with unique electronic or optical properties.

Chemical Biology: Employed in chemical biology to study cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-(4-Chloropyrimidin-5-yl)-N-ethylisonicotinamide involves:

Molecular Targets: It targets specific enzymes or receptors, modulating their activity.

Pathways Involved: The compound may interfere with signaling pathways, leading to altered cellular responses.

Binding Interactions: It forms specific binding interactions with its targets, which can be studied using techniques such as molecular docking and crystallography.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(4-Chloropyrimidin-5-yl)-N-ethylpyridine-4-carboxamide with two analogs, NAT-1 and NAT-2, based on structural features and inferred properties:

| Compound | Core Structure | Substituents | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| N-(4-Chloropyrimidin-5-yl)-N-ethylpyridine-4-carboxamide | Pyridine-4-carboxamide | 4-Chloropyrimidine, ethyl linker | Amide, chloro, pyrimidine | Kinase inhibition, enzyme modulation |

| NAT-1 (N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide) | Thiazolidinone + nicotinamide | 4-Methoxyphenyl, 4-oxo-thiazolidin-3-yl | Thiazolidinone, methoxy, amide | Anti-inflammatory, antioxidant |

| NAT-2 (N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide) | Thiazolidinone + nicotinamide | 3,5-Di-tert-butyl-4-hydroxyphenyl, 4-oxo-thiazolidin-3-yl | Thiazolidinone, phenolic hydroxyl, tert-butyl | Neuroprotection, redox modulation |

Key Observations:

Structural Divergence: The target compound lacks the thiazolidinone ring present in NAT-1 and NAT-2, replacing it with a pyrimidine system. This difference likely alters its electronic properties and target selectivity. The ethyl linker in the target compound may enhance conformational flexibility compared to the rigid thiazolidinone scaffold in NAT-1/NAT-2.

Substituent Effects :

- The 4-chloropyrimidine group in the target compound could improve lipophilicity and membrane permeability relative to the polar 4-methoxyphenyl or bulky tert-butyl groups in NAT-1/NAT-2.

- NAT-2’s 3,5-di-tert-butyl-4-hydroxyphenyl group is a hallmark of radical-scavenging molecules, suggesting antioxidant applications absent in the target compound’s structure .

Pharmacological Implications: NAT-1 and NAT-2’s thiazolidinone-nicotinamide hybrids have demonstrated in vivo anti-inflammatory and neuroprotective activities, as implied by ’s title (“In vivo Evaluation of Two”) . In contrast, the target compound’s pyrimidine-pyridine system may favor kinase-targeted interactions, a hypothesis requiring experimental validation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Chloropyrimidin-5-yl)-N-ethylpyridine-4-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes a multi-step process involving base-mediated condensation of intermediates, such as reacting carbamate derivatives with ethyl ester hydrochlorides in the presence of bases like DBU or triethylamine. Optimization involves:

- Temperature control : Maintain 0–5°C during sensitive steps (e.g., protecting group removal).

- Catalyst selection : Use DBU for efficient amide bond formation .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) and confirm purity via HPLC (≥98%) .

Q. How can the structure of N-(4-Chloropyrimidin-5-yl)-N-ethylpyridine-4-carboxamide be confirmed experimentally?

- Analytical techniques :

- X-ray crystallography : Resolve molecular geometry, as demonstrated for analogous pyrimidine-carboxamide derivatives (e.g., dihedral angles between pyrimidine and pyridine rings ).

- Spectroscopy : Use / NMR to verify substituent positions (e.g., chloropyrimidinyl protons at δ 8.5–9.0 ppm) .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] signals) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Screening protocols :

- Antimicrobial testing : Follow methods in , using agar diffusion assays against S. aureus and E. coli with MIC values reported.

- Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., IC determination ).

- Cytotoxicity : Use MTT assays on HEK-293 or HeLa cells to establish safe concentration ranges .

Advanced Research Questions

Q. How do structural modifications at the chloropyrimidine or pyridine moieties influence bioactivity?

- Structure-activity relationship (SAR) strategies :

- Substituent variation : Replace the 4-chloro group with fluoro or methoxy to assess electronic effects on target binding .

- Scaffold hybridization : Integrate thiazolidinone or piperazine fragments (as in ) to enhance solubility or selectivity.

- Crystallographic analysis : Compare hydrogen-bonding patterns (e.g., intramolecular N–H⋯N interactions in ) to explain potency differences .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

- In silico approaches :

- Docking studies : Use AutoDock Vina to predict binding modes to targets like EGFR or PARP (docking scores ≤-8.0 kcal/mol indicate strong binding ).

- ADMET prediction : Employ SwissADME to optimize logP (aim for 2–3) and reduce CYP450 inhibition risks .

- MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories (RMSD <2.0 Å indicates stable binding ).

Q. How should researchers resolve contradictions in biological data (e.g., variable MIC values across studies)?

- Troubleshooting framework :

- Assay standardization : Use CLSI guidelines for antimicrobial testing to minimize variability .

- Orthogonal assays : Validate kinase inhibition via both fluorescence and radiometric assays .

- Batch analysis : Check compound purity (HPLC) and stability (TGA/DSC) to rule out degradation artifacts .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.